Butyltriethylammonium bis(trifluoromethylsulfonyl)imide; 99%

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

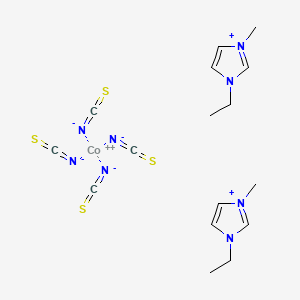

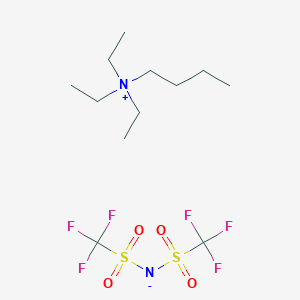

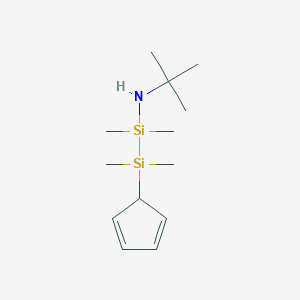

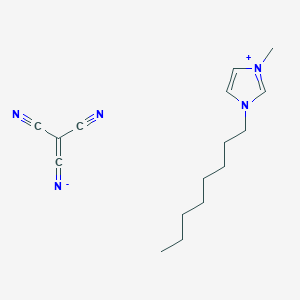

Butyltriethylammonium bis(trifluoromethylsulfonyl)imide is a chemical compound with the molecular formula C12H24F6N2O4S2 . It has a molecular weight of 438.45 .

Synthesis Analysis

This compound is used in the fabrication of lithium-ion batteries . It improves the electrochemical activity of the lithium-ion battery . It is also used in the synthesis of polyelectrolyte reusable homogenous catalysts, which are used in the Diels–Alder reactions between isoprene and a variety of dienophiles .Molecular Structure Analysis

The molecular structure of Butyltriethylammonium bis(trifluoromethylsulfonyl)imide is not explicitly mentioned in the search results .Chemical Reactions Analysis

This compound shows strong adsorption within the potential range -3.25 V < E < -2.25 V and specifically at E < -3.25 V (vs. Ag-QRE) at the Al electrode . At E < -4.25 V (vs. Ag-QRE), very intensive electrochemical reduction of this compound takes place at the Al electrode giving gaseous products .Physical And Chemical Properties Analysis

Butyltriethylammonium bis(trifluoromethylsulfonyl)imide is a clear liquid . It has a density of 1.3966 g/cm3 (Temp: 19.82 °C) . Its refractive index ranges from 1.4080 to 1.4120 . It has a viscosity of 99.5 cP .Wissenschaftliche Forschungsanwendungen

Electrochemical Power Sources

Butyltriethylammonium bis(trifluoromethylsulfonyl)imide is suggested for use as an electrolyte in various electrochemical power sources . Its wide region of ideal polarizability at the carbon electrode-electrolyte interface makes it suitable for high-performance supercapacitors and batteries. The compound’s ability to maintain stability under a range of electrochemical conditions is crucial for the development of reliable and efficient energy storage systems.

Supercapacitors

The ionic liquid’s electrochemical behavior is particularly advantageous when used in supercapacitors . It exhibits strong adsorption at negatively polarized aluminum electrodes, which is beneficial for the supercapacitor’s performance. The compound’s interaction with the electrode material is a key factor in the supercapacitor’s overall efficiency and energy storage capacity.

Electrochemical Impedance Spectroscopy

In situ soft X-ray photoelectron spectroscopy and electrochemical impedance spectroscopy have shown that Butyltriethylammonium bis(trifluoromethylsulfonyl)imide strongly adsorbs within certain potential ranges at aluminum electrodes . This property is significant for the analysis of electrochemical systems and the development of materials with improved electrochemical characteristics.

Cyclic Voltammetry

The compound’s behavior during cyclic voltammetry is of great interest for understanding electrochemical reactions . Its strong adsorption of intermediates during electrochemical decomposition provides insights into the stability and reactivity of electrolytes under various conditions, which is essential for the optimization of electrochemical processes.

Ionic Conductivity

Butyltriethylammonium bis(trifluoromethylsulfonyl)imide is known for its high ionic conductivity . This makes it an excellent candidate for applications where efficient ion transport is required, such as in fuel cells and other devices that rely on ionic movement.

Thermal Stability

The thermal stability of this ionic liquid is another key feature that makes it suitable for high-temperature applications . Its ability to withstand elevated temperatures without decomposing allows it to be used in environments where other electrolytes would fail.

Non-Volatility

Due to its non-volatile nature, Butyltriethylammonium bis(trifluoromethylsulfonyl)imide is safe to use in applications where the release of volatile compounds is a concern . This property is particularly important in closed systems or in applications where environmental or health and safety regulations restrict the use of volatile chemicals.

Synthesis of Conducting Polymers

This ionic liquid is also used as a medium for the synthesis of conducting polymers . Its stable ionic nature facilitates the polymerization process and helps in the production of polymers with desirable electrical properties.

Wirkmechanismus

Target of Action

Butyltriethylammonium bis(trifluoromethylsulfonyl)imide, also known as Butyltriethylammonium bis(trifluoromethylsulfonyl)imide 99%, is a type of ionic compound . It is primarily used as an electrolyte in the fabrication of lithium-ion batteries . Therefore, its primary targets are the anode and cathode of these batteries .

Mode of Action

The compound acts as an electrolyte, facilitating the movement of ions between the anode and cathode during the charge-discharge cycle of a lithium-ion battery . It interacts with its targets (anode and cathode) by providing a medium for the transfer of lithium ions, which is crucial for the functioning of the battery .

Biochemical Pathways

As an electrolyte in lithium-ion batteries, Butyltriethylammonium bis(trifluoromethylsulfonyl)imide is involved in the electrochemical reactions that occur during the charge-discharge cycle . These reactions are part of the broader biochemical pathway of energy storage and release in the battery .

Result of Action

The action of Butyltriethylammonium bis(trifluoromethylsulfonyl)imide in a lithium-ion battery results in the successful conduction of lithium ions between the anode and cathode . This ion movement is essential for the charge-discharge cycle of the battery, enabling energy storage and release .

Action Environment

The action of Butyltriethylammonium bis(trifluoromethylsulfonyl)imide can be influenced by various environmental factors. For instance, temperature can affect the conductivity of the electrolyte and thus the efficiency of the battery . Moreover, the compound is stable under normal conditions but may decompose or react under extreme conditions such as high temperatures or in the presence of strong acids or bases .

Safety and Hazards

Eigenschaften

IUPAC Name |

bis(trifluoromethylsulfonyl)azanide;butyl(triethyl)azanium |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24N.C2F6NO4S2/c1-5-9-10-11(6-2,7-3)8-4;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-10H2,1-4H3;/q+1;-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFIWBZULXHNKQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CC)(CC)CC.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24F6N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Butyltriethylammonium bis(trifluoromethylsulfonyl)imide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

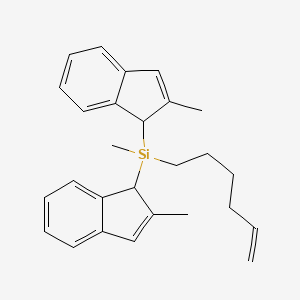

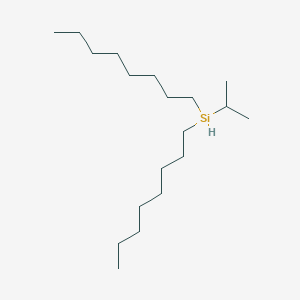

![1,2-Bis[bis(fluoren-9-yl)methylsilyl]ethane](/img/structure/B6310160.png)

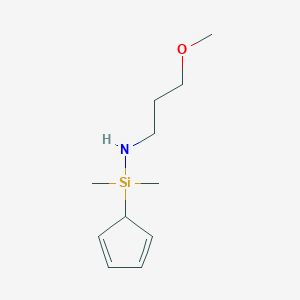

![[Tris(chloromethyl)silyl]benzene](/img/structure/B6310208.png)

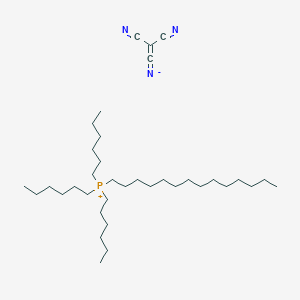

![1-Hexyl-1,4-diaza[2.2.2.]bicylcooctanium bis(trifluoromethylsuflonyl)imide; 99%](/img/structure/B6310242.png)